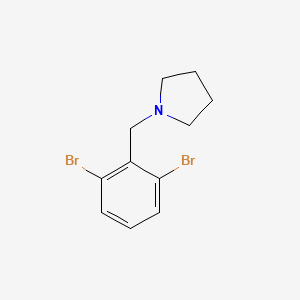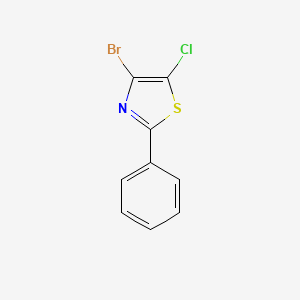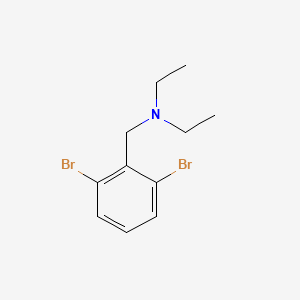
1-(2,6-Dibromobenzyl)pyrrolidine
Overview
Description
1-(2,6-Dibromobenzyl)pyrrolidine is a chemical compound with the CAS Number: 1414870-52-2 . It has a molecular weight of 319.04 and its IUPAC name is this compound . The compound is solid in its physical form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H13Br2N/c12-10-4-3-5-11(13)9(10)8-14-6-1-2-7-14/h3-5H,1-2,6-8H2 . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound is a solid compound . and should be stored at a temperature of 2-8°C .Scientific Research Applications
Antioxidant and Anticholinergic Activities
Research demonstrates the synthesis and biological activities of derivatives of 1-(2,6-Dibromobenzyl)pyrrolidine, particularly focusing on their antioxidant and anticholinergic properties. These compounds, including 1-(2,3,6-tribromo-4,5-dihydroxybenzyl)pyrrolidin-2-one and related molecules, show powerful antioxidant activities. They are also investigated for their effects on cholinergic enzymes, displaying inhibitory activities against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) enzymes (Rezai et al., 2018).
Anti-inflammatory Properties
A study on 3-(3,5-di-tert-butyl-4-hydroxybenzylidene)pyrrolidin-2-ones, which are structurally related to this compound, revealed potential anti-inflammatory and analgesic properties. These compounds demonstrated dual inhibitory activity against prostaglandin and leukotriene synthesis, with some showing comparable anti-inflammatory activities to indomethacin but with reduced ulcerogenic effects (Ikuta et al., 1987).
Radical-Scavenging Activity
Compounds like 1-(2,3,6-tribromo-4,5-dihydroxybenzyl)pyrrolidin-2-one, derived from marine red algae and structurally related to this compound, exhibited significant radical-scavenging activity. These findings suggest their potential as powerful antioxidants with applications in various biochemical and pharmacological fields (Duan et al., 2007).
Synthesis of Pharmaceutical Intermediates
This compound derivatives are used as intermediates in the synthesis of pharmaceutical compounds. For instance, their application in the preparation of quinolone antibacterials demonstrates their utility in drug synthesis and design (Schroeder et al., 1992).
Applications in Organic Chemistry
These compounds are utilized in various organic chemistry reactions, including stereoselective anionic cyclizations to pyrrolidines, which are crucial for synthesizing specific stereochemical configurations in organic molecules (Coldham et al., 1997).
Synthesis of Optically Pure Compounds
This compound derivatives are instrumental in the synthesis of optically pure compounds, such as 2-(1-hydroxybenzyl)piperidine and pyrrolidine, which have significant applications in stereoselective chemistry and drug development (Ruano et al., 2006).
Role in Pyrrole and Pyrrolidine Chemistry
This compound plays a role in the broader context of pyrrole and pyrrolidine chemistry, contributing to the understanding and synthesis of various derivatives with significant biological and chemical properties (Anderson & Liu, 2000).
Safety and Hazards
The safety information for 1-(2,6-Dibromobenzyl)pyrrolidine indicates that it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray (P261), and in case of contact with eyes, rinse cautiously with water for several minutes .
properties
IUPAC Name |
1-[(2,6-dibromophenyl)methyl]pyrrolidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13Br2N/c12-10-4-3-5-11(13)9(10)8-14-6-1-2-7-14/h3-5H,1-2,6-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQEGQDBLTFURDR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC2=C(C=CC=C2Br)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13Br2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401263938 | |
| Record name | Pyrrolidine, 1-[(2,6-dibromophenyl)methyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401263938 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1414870-52-2 | |
| Record name | Pyrrolidine, 1-[(2,6-dibromophenyl)methyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1414870-52-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyrrolidine, 1-[(2,6-dibromophenyl)methyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401263938 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![4-[(4-Methoxyphenyl)thio]benzaldehyde](/img/structure/B3238386.png)



![Dimethyl[(3-Bromo-4-methylphenyl)methyl]amine](/img/structure/B3238428.png)